molecular formula C5H5F3O3 B133399 Ethyl Trifluoropyruvate CAS No. 13081-18-0

Ethyl Trifluoropyruvate

Cat. No. B133399
Key on ui cas rn: 13081-18-0
M. Wt: 170.09 g/mol
InChI Key: KJHQVUNUOIEYSV-UHFFFAOYSA-N
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Patent
US04357282

Procedure details

A nitrogen-flushed, 500 ml 3-neck pot, equipped as described in Example 17, was charged with 340.3 g (1.56 mol) of ethyl-2-ethoxytetrafluoropropionate and 19.5 g (0.09 mol) of SbF5. Gas was evolved. The mixture was heated and distilled to give 220 g (83.0% yield) of ethyl trifluoropyruvate, b.p. 88° to 89°. The gaseous product was collected and identified by IR as largely ethyl fluoride.
Quantity
340.3 g
Type
reactant
Reaction Step One
Name
SbF5
Quantity
19.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:14])[C:5](F)([O:10]CC)[C:6]([F:9])([F:8])[F:7])[CH3:2].[Sb](F)(F)(F)(F)F>>[F:7][C:6]([F:8])([F:9])[C:5](=[O:10])[C:4]([O:3][CH2:1][CH3:2])=[O:14]

Inputs

Step One
Name
Quantity
340.3 g
Type
reactant
Smiles
C(C)OC(C(C(F)(F)F)(OCC)F)=O
Name
SbF5
Quantity
19.5 g
Type
reactant
Smiles
[Sb](F)(F)(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A nitrogen-flushed
CUSTOM
Type
CUSTOM
Details
500 ml 3-neck pot, equipped
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(=O)OCC)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 220 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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